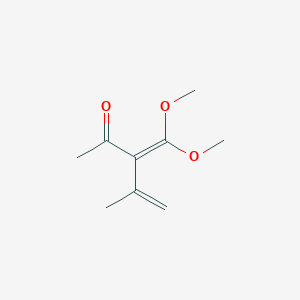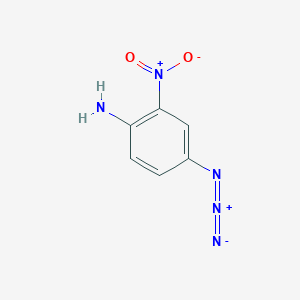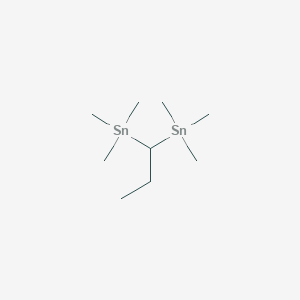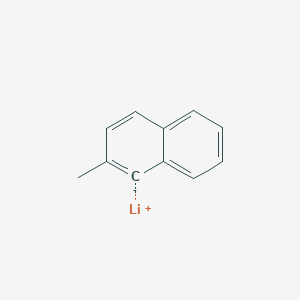
(2-Phenoxyethenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenoxyethenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenoxyethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethenyl)phosphonic acid typically involves the reaction of phenoxyethene with phosphonic acid derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenoxyethenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phenoxyethenyl phosphonic acids.
Aplicaciones Científicas De Investigación
(2-Phenoxyethenyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (2-Phenoxyethenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The phenoxyethenyl moiety may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Phenoxyethenyl)phosphonic acid include other organophosphorus compounds, such as:
- Phenylphosphonic acid
- Ethylphosphonic acid
- Phenoxyphosphonic acid
Uniqueness
This compound is unique due to the presence of both a phenoxyethenyl group and a phosphonic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
65590-65-0 |
|---|---|
Fórmula molecular |
C8H9O4P |
Peso molecular |
200.13 g/mol |
Nombre IUPAC |
2-phenoxyethenylphosphonic acid |
InChI |
InChI=1S/C8H9O4P/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
Clave InChI |
COMJKNNBQKDPAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC=CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)







![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)

![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
methanone](/img/structure/B14478221.png)


